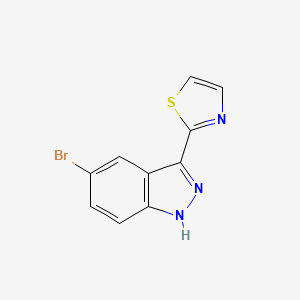

2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole

Descripción

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 5 and a 1,3-thiazole ring at position 2. Its molecular formula is C${10}$H${7}$BrN$_{4}$S, with a molecular weight of 295.16 g/mol . The indazole-thiazole scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, antimicrobial agents, and antiviral compounds . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization .

Propiedades

Número CAS |

911305-82-3 |

|---|---|

Fórmula molecular |

C10H6BrN3S |

Peso molecular |

280.15 g/mol |

Nombre IUPAC |

2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole |

InChI |

InChI=1S/C10H6BrN3S/c11-6-1-2-8-7(5-6)9(14-13-8)10-12-3-4-15-10/h1-5H,(H,13,14) |

Clave InChI |

AKJLRFWGROKVKP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Br)C(=NN2)C3=NC=CS3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole typically involves the following steps:

Formation of 5-bromoindazole: Indazole is reacted with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole.

Formation of 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole: 5-bromoindazole is reacted with acetyl bromide under alkaline conditions to generate 1-(5-bromo-1H-indazol-3-yl)ethanone. This intermediate is then further reacted with thioamide to form the desired 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the indazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.

Aplicaciones Científicas De Investigación

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole and thiazole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Thiazole- and Indazole-Based Compounds

Key Observations :

- Electron-Withdrawing Effects: The bromine atom at C5 in the indazole ring (target compound) increases electrophilicity compared to non-halogenated analogs, enhancing reactivity in cross-coupling reactions .

- Conformational Flexibility: The pyrrolidinone moiety in 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one introduces steric bulk and hydrogen-bond acceptor sites, contrasting with the planar thiazole-indazole system.

Key Insights :

- The target compound likely requires palladium-catalyzed cross-coupling to attach the thiazole to the indazole, analogous to acetamide derivatives in .

- highlights the use of chloro derivatives (e.g., 4-chlorobutanoyl chloride) for cyclization, suggesting alternative pathways for bromo-thiazole synthesis .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Analysis :

- The bromine atom in the target compound is expected to show a characteristic IR stretch near 530–540 cm$^{-1}$, consistent with C-Br vibrations in analogs .

- $^1$H-NMR aromatic signals for the indazole-thiazole system are anticipated between 7.0–8.5 ppm, with splitting patterns dependent on substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.